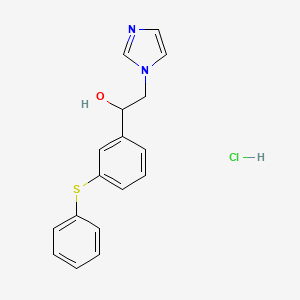
alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride: is a chemical compound with a complex structure that includes an imidazole ring, a phenyl group, and a thiophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the phenyl and thiophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the ethanol moiety: This step involves the reduction of a corresponding ketone or aldehyde to form the ethanol group.
Hydrochloride formation: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the ethanol group to an alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and thiophenyl groups may enhance the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride can be compared with other similar compounds, such as:
- Alpha-(p-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Alpha-(o-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Alpha-(m-Phenylthioethyl)-1-imidazoleethanol monohydrochloride
These compounds share similar structural features but differ in the position of the phenyl and thiophenyl groups, which can affect their chemical properties and biological activities
特性
CAS番号 |
73932-28-2 |
|---|---|
分子式 |
C17H17ClN2OS |
分子量 |
332.8 g/mol |
IUPAC名 |
2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H16N2OS.ClH/c20-17(12-19-10-9-18-13-19)14-5-4-8-16(11-14)21-15-6-2-1-3-7-15;/h1-11,13,17,20H,12H2;1H |
InChIキー |
ZKKCWWWDLASCOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C(CN3C=CN=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
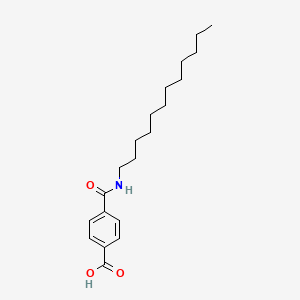
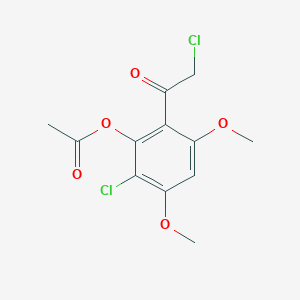
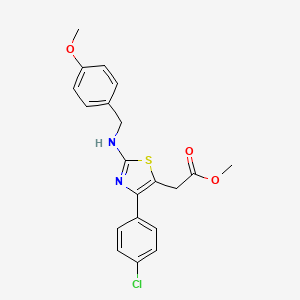
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
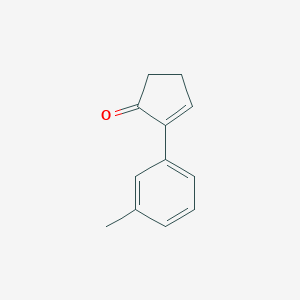
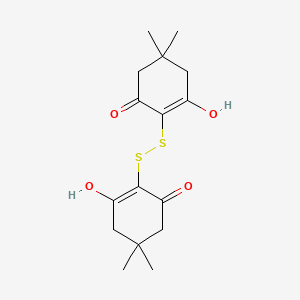
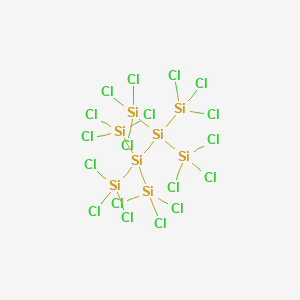
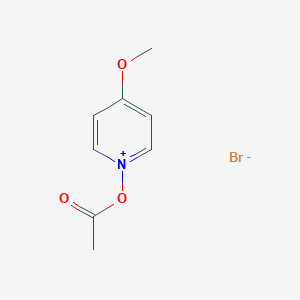
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
